3,6-Dibromo-9-vinylcarbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-9-ethenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMIJZCMQBMNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27599-53-7 | |
| Record name | 9H-Carbazole, 3,6-dibromo-9-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27599-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30348184 | |
| Record name | 3,6-Dibromo-9-vinylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214-16-0 | |
| Record name | 3,6-Dibromo-9-ethenyl-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dibromo-9-vinylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-9-vinyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3,6 Dibromo 9 Vinylcarbazole Monomer
Precursor Synthesis: 3,6-Dibromocarbazole (B31536)
The foundational step in the synthesis of 3,6-Dibromo-9-vinylcarbazole is the preparation of its precursor, 3,6-Dibromocarbazole. This is typically achieved through the direct bromination of carbazole (B46965).
Bromination Strategies of Carbazole (e.g., using N-Bromosuccinimide)
A widely utilized method for the synthesis of 3,6-Dibromocarbazole is the electrophilic bromination of carbazole using N-Bromosuccinimide (NBS) as the brominating agent. chemicalbook.commdpi.comwisdomlib.org This approach is favored for its relatively mild reaction conditions and good yields. The reaction is typically carried out by dissolving carbazole in a suitable solvent, such as N,N-dimethylformamide (DMF), and then adding NBS. mdpi.com
In a typical procedure, carbazole is dissolved in DMF and the solution is cooled to 0 °C. mdpi.com A solution of NBS (2.1 equivalents) in DMF is then added dropwise. mdpi.com The reaction mixture is allowed to warm to room temperature and stirred overnight. mdpi.com The product, 3,6-Dibromocarbazole, is then precipitated by the addition of water, filtered, and dried. mdpi.com This method can result in a quantitative yield of the desired product. mdpi.com
| Reagent | Solvent | Temperature | Time | Yield |
| N-Bromosuccinimide | N,N-dimethylformamide | 0 °C to room temperature | 24 h | Quantitative mdpi.com |
The bromination of carbazole derivatives with NBS has been shown to be an effective method for producing various brominated carbazoles. rsc.org The positions of bromination can be influenced by the substituents already present on the carbazole ring. rsc.org
Alternative Routes to Dibrominated Carbazole Cores
While NBS is a common brominating agent, other methods for the synthesis of 3,6-Dibromocarbazole have also been developed. These include the use of liquid bromine and a silica (B1680970) gel-catalyzed method. chemicalbook.com Historically, methods such as those employing a potassium bromide and potassium bromate (B103136) hybrid system, a diazonium salt method, a sulfonation method, and a bromine bromination method have been used, though these can have drawbacks like long reaction times, numerous byproducts, and high toxicity. google.com
A more recent and advantageous alternative involves the use of dibromodimethyl hydantoin (B18101) as the brominating agent in absolute ethanol (B145695) at room temperature. google.com This method is considered more environmentally friendly, uses a cheaper brominating agent, and simplifies the operational and control aspects of the reaction, leading to a high-purity product. google.com
Introduction of the N-Vinyl Group
Once 3,6-Dibromocarbazole is synthesized, the next critical step is the introduction of the vinyl group at the 9-position of the carbazole ring. Several methodologies have been explored to achieve this transformation efficiently.
Iridium-Catalyzed Vinylation Approaches for N-Vinylcarbazole Derivatives
Transition metal-catalyzed reactions provide a powerful tool for the synthesis of vinyl compounds. Iridium-catalyzed vinylation has been reported for the synthesis of various vinylcarbazole derivatives using vinyl acetate (B1210297) as the vinyl source. researchgate.netresearchgate.net While this method has been demonstrated for other carbazole derivatives, its application to 3,6-Dibromocarbazole is a potential route. However, the success of this reaction can be influenced by the electronic properties of the carbazole substrate. For example, an attempted iridium-catalyzed vinylation of 9H-carbazole-3,6-dicarbonitrile with vinyl acetate failed, likely due to the reduced nucleophilicity of the nitrogen atom caused by the electron-withdrawing dicyano groups. mdpi.com
Multi-step Vinyl Group Incorporation via Intermediates (e.g., Dihalogenated β-hydroxyethyl-carbazole derivatives)
A multi-step approach for the introduction of the N-vinyl group often proceeds through a β-hydroxyethyl intermediate. This typically involves the N-alkylation of 3,6-Dibromocarbazole with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, to form N-(2-hydroxyethyl)-3,6-dibromocarbazole. sigmaaldrich.com This intermediate is then subjected to a dehydration reaction to yield the final product, this compound. This method provides a reliable, albeit longer, route to the desired monomer.
Purification and Isolation Techniques for Monomer Synthesis
The purity of the this compound monomer is paramount for its successful polymerization and the performance of the resulting polymer. Therefore, rigorous purification techniques are employed after each synthetic step.
For the intermediate, 3,6-Dibromo-9H-carbazole, purification is typically achieved through precipitation and recrystallization. After the bromination reaction, the crude product can be precipitated by pouring the reaction mixture into a large volume of water. mdpi.comchemicalbook.com The resulting solid is then collected by filtration. mdpi.comchemicalbook.com Further purification can be achieved by recrystallization from a suitable solvent, such as hot ethanol, to yield a white crystalline solid. google.com For higher purity, flash column chromatography using a silica gel stationary phase and an eluent system like dichloromethane (B109758)/hexane can be employed. mdpi.com
The final product, this compound, is also commonly isolated by precipitation. The reaction mixture from the vinylation step is poured into water, causing the organic monomer to precipitate out of the aqueous solution. mdpi.com The solid product is then collected by filtration and washed to remove any residual reagents and solvent. Depending on the required purity, further purification steps such as recrystallization from an appropriate solvent system or column chromatography may be necessary.
| Compound | Purification Method | Solvents/Eluents | Outcome |
| 3,6-Dibromo-9H-carbazole | Precipitation | Water mdpi.comchemicalbook.com | Crude solid |
| 3,6-Dibromo-9H-carbazole | Recrystallization | Hot Ethanol google.com | White crystalline solid |
| 3,6-Dibromo-9H-carbazole | Flash Chromatography | Silica Gel, Dichloromethane/Hexane mdpi.com | High purity solid |
| This compound | Precipitation | Water mdpi.com | Crude solid monomer |
Polymerization Strategies of 3,6 Dibromo 9 Vinylcarbazole
Homopolymerization Mechanisms and Control
Homopolymerization of 3,6-Dibromo-9-vinylcarbazole involves the bonding of identical monomer units. The primary methods explored for this process are cationic polymerization and free-radical polymerization, with living polymerization techniques offering advanced control.
Cationic polymerization has emerged as a highly effective method for producing stereoregular poly(N-vinylcarbazoles), including the 3,6-dibromo derivative. nih.govnih.gov This technique allows for precise control over the polymer's tacticity, which is crucial for influencing its physical and optoelectronic properties. nih.gov Recent advancements have enabled the synthesis of highly isotactic polymers through stereoselective cationic polymerization. nih.govnih.gov
Chiral Lewis acid catalysts are pivotal in guiding the stereochemistry of the polymerization. nih.govnih.gov A notable example is the scandium-bis(oxazoline) complex, specifically a scandium Lewis acid ligated by an indane bis(oxazoline) ligand. nih.gov This catalyst system initiates polymerization and governs stereocontrol through asymmetric ion-pairing interactions. nih.gov The combination of this asymmetric catalysis with the inherent stereoelectronics of the monomer facilitates stereoselective polymerization even at room temperature. nih.govnih.gov This is particularly advantageous for less soluble monomers like 3,6-disubstituted-N-vinylcarbazole derivatives. nih.gov The polymerization of this compound using this catalyst system has successfully yielded highly isotactic polymers, achieving a meso triad (B1167595) (% mm) content of 91%. nih.gov
| Monomer Substitution | Isotacticity (% mm) | Number-Average Molar Mass (Mₙ, kDa) | Dispersity (Đ) |
|---|---|---|---|
| H (PNVC-H) | 91 | 22 | 4.7 |
| 3,6-Difluoro (PNVC-F) | 90 | 23 | 4.5 |
| 3,6-Dichloro (PNVC-Cl) | 94 | 19 | 5.3 |
| 3,6-Dibromo (PNVC-Br) | 91 | 20 | 3.5 |
A unique aspect of the stereocontrol mechanism in the cationic polymerization of N-vinylcarbazoles with catalysts like the scandium-bis(oxazoline) system is that it operates under thermodynamic control. nih.gov This is distinct from many other vinyl polymerizations where stereoselectivity is kinetically controlled. nih.gov The thermodynamic control is dictated by the conformation of the growing polymer chain end. nih.gov This mechanism allows for the use of higher, non-cryogenic temperatures (e.g., room temperature) during polymerization, which is essential for dissolving and polymerizing monomers with challenging solubilities, such as the halogenated derivatives. nih.gov
The high degree of stereoregularity achieved in halogenated poly(N-vinylcarbazoles) leads to unique supramolecular behaviors. nih.govnih.gov Specifically, isotactic poly(this compound) demonstrates the ability to self-assemble in solution. nih.govnih.gov This assembly is driven by halogen–halogen bonding interactions between the bromine atoms on adjacent polymer chains. nih.gov Such stereoinduced self-assembly is not observed in their atactic (non-stereoregular) counterparts, highlighting the critical role of controlled stereochemistry in defining the material's higher-order structure. nih.govnih.gov
While poly(N-vinylcarbazole) can be synthesized via free-radical polymerization, this method presents significant limitations, particularly for substituted monomers like this compound. nih.govnih.govvt.edu The primary drawback is the lack of control over the polymer's stereochemistry, resulting in atactic polymers. nih.govnih.gov Furthermore, conventional free-radical processes are often intolerant to a wide range of functional groups that might be present on substituted N-vinylcarbazoles. nih.gov The resulting atactic polymer is essentially indistinguishable from that produced by uncontrolled cationic polymerization. nih.gov Due to these limitations in controlling the polymer architecture and tacticity, free-radical polymerization is generally less suitable for creating advanced materials where specific properties arising from stereoregularity are desired. nih.govnih.gov
Living polymerization techniques offer a pathway to synthesize polymers with well-defined molecular weights, low dispersity, and complex architectures. wikipedia.org These methods are characterized by the minimization of chain-transfer and termination reactions. wikipedia.org
For N-vinylcarbazole and its derivatives, both living cationic polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been explored.
Living Cationic Polymerization of N-vinylcarbazole has been successfully achieved using an iodine initiator in various solvents at low temperatures. scispace.comcapes.gov.br This system generates long-lived propagating species, allowing the polymer's molecular weight to increase linearly with monomer conversion and to be further extended by adding a new feed of monomer. scispace.com While this demonstrates the potential for controlled synthesis, its application to the 3,6-dibromo derivative specifically requires consideration of the monomer's reactivity and solubility under these conditions.
RAFT Polymerization is a versatile controlled radical polymerization technique. researchgate.net Its application to N-vinylcarbazole has been studied extensively to determine the most effective RAFT agents. rsc.orgresearchgate.net Research indicates that trithiocarbonates provide the best control over the polymerization of N-vinylcarbazole, whereas dithiobenzoates can lead to marked retardation. researchgate.net Xanthates and N-aryldithiocarbamates offer adequate, though less optimal, control. researchgate.net The successful application of RAFT to the parent monomer suggests its potential for synthesizing well-defined poly(this compound) and its block copolymers. rsc.org
Cationic Polymerization
Copolymerization Approaches for Tailored Properties
Copolymerization is a key strategy to fine-tune the properties of polymers derived from this compound. By incorporating different comonomers, researchers can modulate the polymer's band gap, energy levels (HOMO/LUMO), charge transport capabilities, and solubility.
Incorporating different carbazole (B46965) linkages within the same polymer backbone is a strategy to disrupt regularity and influence morphology and electronic properties. While 3,6-linked carbazole units promote a more linear and rigid polymer chain, copolymerizing with 2,7-linked carbazole monomers can introduce kinks in the backbone. This can enhance solubility and affect interchain packing in the solid state.
For instance, copolymers have been synthesized using Suzuki coupling reactions between diboronic esters of 2,7-linked carbazoles and 3,6-dibromocarbazole (B31536) derivatives. mdpi.com The different linkage affects the electronic communication along the polymer chain, influencing the final optical and electrical properties. The synthesis of well-defined 2,7-polycarbazoles has been achieved via Suzuki–Miyaura catalyst-transfer polycondensation (SCTP), which can also be applied to create block copolymers with 3,6-linked segments. mdpi.com
| Polymer Type | Linkage | Polymerization Method | Key Feature | Reference |
|---|---|---|---|---|
| Poly(N-octyl-3,6-carbazole) | 3,6-linked | SCTP | Susceptible to macrocyclic by-products | mdpi.com |
| Poly(N-octyldodecyl-2,7-carbazole) | 2,7-linked | SCTP | Fewer side reactions, yielding well-defined linear polymers | mdpi.com |
Alternating copolymers of carbazole and fluorene (B118485) are widely studied for their applications in organic light-emitting diodes (OLEDs) due to their excellent charge transport properties and high photoluminescence quantum yields. mdpi.com The this compound monomer is commonly copolymerized with fluorene-2,7-diboronic esters via Suzuki coupling. dergipark.org.tr This reaction, catalyzed by a palladium complex like Pd(PPh₃)₄, creates a highly conjugated polymer backbone where electron-rich carbazole units alternate with fluorene units. mdpi.comdergipark.org.tr
The properties of these fluorene-alt-carbazole copolymers can be tuned by modifying the substituents on either monomer. For example, attaching bulky side groups to the fluorene bridge enhances solubility. The resulting copolymers often exhibit intense blue photoluminescence. mdpi.com
| Copolymer | Comonomers | Molecular Weight (Mw) | Dispersity (Đ) | PL Emission (Solution) | PL Quantum Yield | Reference |
|---|---|---|---|---|---|---|
| CF8CzEH | 9,9-dioctyl-2,7-bis(...)fluorene and 9-(2-ethylhexyl)-2,7-dibromocarbazole | 39,600 g/mol | 2.5 | Blue region | ~80% | mdpi.com |
To lower the band gap and shift the absorption of carbazole-based polymers towards the red part of the spectrum, electron-rich heterocyclic units like thiophene (B33073) are often incorporated. researchgate.net Copolymerization of this compound with thiophene-based monomers, often via Suzuki or Stille coupling, results in donor-acceptor (D-A) type copolymers. rsc.orgresearchgate.net
For example, copolymerization with benzothiadiazole (BTZ), a strong electron acceptor, flanked by thiophene units, can significantly reduce the polymer's band gap, making it suitable for organic photovoltaic (OPV) applications. researchgate.netresearchgate.net These copolymers absorb light more effectively in the visible region of the solar spectrum. Direct arylation polymerization (DArP) has also emerged as an alternative to traditional cross-coupling methods for synthesizing these types of copolymers. rsc.org
To create phosphorescent polymers for highly efficient OLEDs, metal complexes can be integrated into the polymer structure. nih.gov Cyclometalated iridium(III) complexes are particularly effective due to their high phosphorescence quantum yields. rsc.orgunitedresearchforum.com
These complexes can be incorporated as a comonomer in the polymerization process. For instance, a dibrominated carbazole monomer functionalized with an iridium complex can be copolymerized with a fluorene diboronic ester and another carbazole comonomer via Suzuki coupling. nih.gov This approach ensures a uniform distribution of the phosphorescent guest within the host polymer matrix, facilitating efficient energy transfer from the carbazole-fluorene backbone to the iridium complex. nih.govresearchgate.net
| Copolymer Name | Components | Synthesis Method | Key Property | Reference |
|---|---|---|---|---|
| CF8CzEHCzIr | Carbazole-Iridium complex, Fluorene, Ethylhexyl-carbazole | Suzuki Coupling | Exhibits phosphorescence from the Iridium center | nih.gov |
Attaching electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the comonomers or directly to the 3,6-positions of the carbazole ring (prior to polymerization) is a fundamental strategy to tune the electronic properties of the resulting polymer.
Electron-Withdrawing Groups: EWGs like cyano (-CN) or fluoro (-F) groups can lower both the HOMO and LUMO energy levels of the polymer. mdpi.com Lowering the HOMO level can improve the polymer's stability against oxidation (air stability). The introduction of two -CN groups at the 3,6-positions of a vinylcarbazole monomer has been proposed to create polymers with higher oxidation potentials, suitable for electronic applications. mdpi.com
Electron-Donating Groups: EDGs like alkoxy or alkyl groups raise the HOMO energy level, which can facilitate hole injection in electronic devices.
This approach allows for precise control over the polymer's electrochemical properties and its energy level alignment in multilayer devices. For example, stereoselective cationic polymerization has been used with 3,6-disubstituted N-vinylcarbazoles containing various halogen groups (which act as EWGs) to create isotactic polymers with unique self-assembly properties. nih.govnih.gov
Catalyst-Mediated Polymerization Reactions
The polymerization of this compound to form conjugated polymers is predominantly achieved through catalyst-mediated cross-coupling reactions. The choice of catalyst and reaction conditions is critical as it influences the polymer's molecular weight, polydispersity, and structural integrity.
Suzuki Coupling: This is one of the most prevalent methods, reacting the dibromo-carbazole monomer with a diboronic acid or ester comonomer (e.g., fluorene-2,7-diboronic ester). mdpi.comresearchgate.net The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. dergipark.org.tr Buchwald-type pre-catalysts are also used to achieve better control and higher yields. fao.org
Yamamoto Coupling: This method involves the reductive dehalogenation of the this compound monomer to form homopolymers. It is catalyzed by a nickel(0) complex, often generated in situ from bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂] with a ligand like 2,2'-bipyridine. This method is effective for creating defect-free poly(3,6-carbazole)s.
Direct Arylation Polymerization (DArP): A more recent, atom-economical alternative to Suzuki and Stille couplings, DArP creates C-C bonds by coupling C-H bonds with C-X (halide) bonds. rsc.org This method avoids the need to synthesize organometallic reagents (like boronic esters), but requires careful optimization to prevent side reactions and homocoupling defects. rsc.org
Cationic Polymerization: While cross-coupling reactions polymerize via the bromine atoms, the vinyl group can undergo polymerization through other mechanisms. Stereoselective cationic polymerization of 3,6-disubstituted N-vinylcarbazoles has been achieved using chiral Lewis acid catalysts, such as a scandium-bis(oxazoline) complex. nih.govnih.gov This method allows for control over the polymer's stereochemistry (tacticity), leading to materials with ordered structures and distinct physical properties. nih.govnih.gov
Suzuki Polycondensation
Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) represents a powerful strategy for the controlled synthesis of polycarbazole derivatives. While direct SCTP of this compound is not extensively detailed, research on analogous 3,6-disubstituted carbazole monomers provides significant insights into the mechanism and potential of this method. mdpi.comresearchgate.netfao.org This technique allows for the synthesis of well-defined polymers with controlled molecular weights and end-group functionality. mdpi.com
In a typical Suzuki-Miyaura coupling reaction, an organoboron compound reacts with a halide in the presence of a palladium catalyst and a base. dergipark.org.tr For polymerization of 3,6-disubstituted carbazoles, an AB-type monomer, containing both a bromo and a boronic ester or acid group, is often employed to facilitate a chain-growth polymerization mechanism. researchgate.netfao.org
Research on the SCTP of triolborate-type carbazole monomers, such as potassium 3-(6-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl)triolborate, has demonstrated the ability to produce linear, end-functionalized poly(3,6-carbazole)s (3,6-PCz). mdpi.com Key to this process is the optimization of reaction conditions, including temperature and time, to suppress side reactions like macrocyclization, which can occur due to chain transfer. mdpi.com A common catalytic system for this polymerization involves a palladium source like Pd₂(dba)₃•CHCl₃ and a phosphine (B1218219) ligand such as t-Bu₃P. mdpi.com By carefully controlling these parameters, it is possible to achieve polymers with predictable molecular weights and relatively narrow dispersity. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Catalyst-Transfer Polycondensation of a 3,6-Carbazole Monomer
| Parameter | Condition |
|---|---|
| Monomer | Potassium 3-(6-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl)triolborate |
| Catalyst System | Pd₂(dba)₃•CHCl₃ / t-Bu₃P |
| Initiator | 4-iodobenzyl alcohol |
| Base / Solvent | K₃PO₄ in THF/H₂O mixture |
| Outcome | Synthesis of linear end-functionalized poly(3,6-carbazole) |
Data sourced from studies on analogous 3,6-carbazole monomers. mdpi.com
Heck Coupling Reactions
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a versatile tool for C-C bond formation and can be applied to polymerization. organic-chemistry.orgwikipedia.org This reaction typically involves an aryl or vinyl halide, an alkene, a palladium catalyst, and a base. wikipedia.org For a monomer like this compound, the two bromo groups at the 3 and 6 positions serve as reactive sites for coupling with other alkene-containing monomers, while the vinyl group could also potentially participate in the reaction, leading to cross-linked structures under certain conditions.
The mechanism of the Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. Phosphine-free catalyst systems, such as those using N-heterocyclic carbenes or palladacycles, have been developed to enhance catalyst stability and activity. organic-chemistry.org While specific studies on the Heck polymerization of this compound are limited, the principles of the reaction are well-established for aryl halides, making it a viable strategy for synthesizing polymers from this monomer. researchgate.net
Kumada Polymerization
Kumada catalyst-transfer polymerization (KCTP), also known as Kumada coupling, is another significant metal-catalyzed method for synthesizing conjugated polymers. This reaction involves the coupling of a Grignard reagent with an organohalide, catalyzed by a nickel or palladium complex. rsc.org It has been successfully used to synthesize poly(N-alkyl-3,6-carbazole)s. mdpi.com
The process for a monomer like this compound would first involve conversion to a di-Grignard reagent. This is typically achieved through a Grignard metathesis (GRIM) step using a magnesium reagent. Subsequent addition of a nickel catalyst, such as [Ni(dppp)Cl₂] (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), initiates the polymerization. researchgate.net KCTP often proceeds in a chain-growth manner, allowing for control over the polymer's molecular weight and structure. However, a key limitation of KCTP is the poor functional group tolerance of the highly reactive Grignard-type monomers, which can restrict the introduction of certain functional groups at the chain ends. mdpi.com
Electrochemical Polymerization Techniques
Electrochemical polymerization is a powerful and versatile method for synthesizing conductive polymer films directly onto an electrode surface. mdpi.com This technique offers excellent control over film thickness, morphology, and properties by manipulating electrical parameters like potential or current. For carbazole-based monomers, electropolymerization typically proceeds via an oxidative coupling mechanism. frontiersin.orgrsc.org
Oxidative Electropolymerization
Oxidative electropolymerization of carbazole and its derivatives is a well-established process. frontiersin.org The mechanism begins with the oxidation of the carbazole monomer at the electrode surface to form a radical cation. mdpi.com This highly reactive intermediate then couples with another radical cation or a neutral monomer to form a dimer. mdpi.comfrontiersin.org The most favorable coupling positions on the carbazole ring are the 3 and 6 positions, as they are the easiest to oxidize. researchgate.net This dimer is subsequently oxidized, and the process continues, leading to the growth of a polymer chain and the deposition of a solid, electroactive film on the electrode. mdpi.com
For 9-substituted carbazoles like this compound, the polymerization is expected to proceed exclusively through coupling at the 3 and 6 positions, leading to a linear and well-defined polymer structure. The process is typically carried out using cyclic voltammetry, where the potential is repeatedly swept through the oxidation potential of the monomer. frontiersin.org The progressive increase in the redox peak currents during cycling indicates the successful deposition and growth of the conductive polymer film. frontiersin.org
Influence of Electrolyte and Solvent Systems
The choice of electrolyte and solvent system has a profound impact on the electropolymerization process and the properties of the resulting polymer film. researchgate.netitu.edu.tr The solvent must be able to dissolve the monomer and the supporting electrolyte while being electrochemically stable within the required potential window. The supporting electrolyte provides ionic conductivity to the solution and its ions can be incorporated into the polymer film as dopants, influencing the film's conductivity and electrochemical behavior.
Studies on the electropolymerization of carbazole have shown that acetonitrile (B52724) (ACN) is often a superior solvent compared to others like propylene (B89431) carbonate (PC) or dimethylformamide (DMF), leading to thicker and more electroactive films. frontiersin.orgresearchgate.net The choice of electrolyte anion (e.g., ClO₄⁻, BF₄⁻, PF₆⁻) also affects the morphology, conductivity, and yield of the deposited polymer. Research has indicated that using sodium perchlorate (B79767) (NaClO₄) as the electrolyte in an acetonitrile solvent can result in high yield and conductivity for polycarbazole films. researchgate.netitu.edu.tr The properties of the solvent and the degree of dissociation of the electrolyte salt can influence the discharge and charge characteristics of the resulting polymer. researchgate.net
Table 2: Effect of Solvent and Electrolyte on Carbazole Electropolymerization
| Solvent | Electrolyte | Observation |
|---|---|---|
| Acetonitrile (ACN) | LiClO₄ | Good reversibility of the redox process, progressive polymer deposition. frontiersin.org |
| Dimethylformamide (DMF) | LiClO₄ | Less appropriate for reaction; thin film obtained. frontiersin.org |
| Acetonitrile (ACN) | NaClO₄ | High yield (89%), conductivity (3.60 mS/cm), and charge (5.50 C). researchgate.net |
| Propylene Carbonate (PC) | LiClO₄ | Lower performance compared to ACN systems. researchgate.net |
| Dichloromethane (B109758) (CH₂Cl₂) | TEAP | Viable system for electropolymerization. researchgate.net |
Data sourced from studies on carbazole and its derivatives.
Advanced Electronic and Optoelectronic Characteristics of Poly 3,6 Dibromo 9 Vinylcarbazole and Its Derivatives
Charge Transport Mechanisms
The electrical conduction in non-conjugated polymers like PVK and its derivatives is primarily governed by a hopping mechanism, where charge carriers move between localized states corresponding to the pendant carbazole (B46965) groups. ossila.com This process is influenced by several factors, including the efficiency of hole transport, the nature of radical cation hopping, and the polymer's structural conformation.
Hole Transport Efficiency and Mobility
Poly(N-vinylcarbazole) and its derivatives are renowned for their effective hole transport properties. mdpi.com The mobility of charge carriers in these materials is a critical parameter for their application in electronic devices. The hole mobility in PVK is influenced by the degree of conformational mobility of the side-chains, with some derivatives achieving values in the range of 10⁻³ cm² V⁻¹ s⁻¹. In some instances, hole mobility in PVK has been measured at approximately 10⁻¹⁶ m² V⁻¹ s⁻¹, a value that corresponds to charge carriers controlled by shallow traps. researchgate.net Doping PVK with other molecules can significantly alter its charge transport characteristics. For instance, the introduction of quantum dots can create shallow hole traps, leading to a decrease in hole mobility.
The efficiency of hole transport is crucial for the performance of devices like perovskite solar cells, where carbazole-based polymers are often used as hole transport materials (HTMs). researchgate.netrsc.org The design of the molecular structure, such as creating donor-acceptor (D–A) type architectures, can enhance hole mobility and ensure good interfacial contact, leading to more efficient charge transport. rsc.org
Interactive Data Table: Hole Mobility in PVK and its Derivatives
| Material | Hole Mobility (cm² V⁻¹ s⁻¹) | Measurement Conditions |
| Poly(N-vinylcarbazole) (PVK) | ~1.7 x 10⁻⁵ | MIS-CELIV method |
| Poly(N-vinylcarbazole) (PVK) | ~10⁻³ | Dependent on side-chain mobility |
| Poly(N-vinylcarbazole) (PVK) | ~10⁻¹² | Trap-controlled hopping model |
Radical Cation Hopping Phenomena (Through-Space and Inter-chain)
Charge transport in carbazole-based polymers occurs via a process known as radical cation hopping. This mechanism involves the transfer of an electron from a neutral carbazole moiety to an adjacent carbazole radical cation. This hopping can occur through two primary pathways:
Through-Space Hopping: This refers to the charge transfer between non-adjacent carbazole units that are brought into close proximity by the folding of the polymer chain. The efficiency of this process is highly dependent on the spatial overlap of the molecular orbitals of the involved carbazole groups.
Inter-chain Hopping: This involves the transfer of charge between carbazole units on different polymer chains. This mechanism is crucial for bulk conductivity and is influenced by the packing and morphology of the polymer film.
The formation of the carbazole radical cation is the initial step in this process, which then facilitates the movement of charge throughout the material.
Influence of Polymer Conformation and Stereoregularity on Charge Transport
The three-dimensional structure of the polymer, including its conformation and stereoregularity, plays a significant role in determining its charge transport properties. The arrangement of the polymer chains and the orientation of the carbazole side groups affect the efficiency of both through-space and inter-chain hopping.
The conformation of the polymer chain can influence the distance and relative orientation between adjacent carbazole units, which in turn affects the electronic coupling between them. A more ordered or crystalline structure can facilitate more efficient charge transport by providing well-defined pathways for charge hopping. Conversely, an amorphous structure may lead to a higher degree of energetic and positional disorder, which can hinder charge mobility.
Stereoregularity, which describes the configuration of the polymer chain, can also impact charge transport. For instance, isotactic and syndiotactic forms of PVK may exhibit different charge transport characteristics due to variations in their chain packing and the resulting intermolecular interactions. Studies have shown that the hole mobility in PVK can be influenced by its stereoregularity. researchgate.net
Photophysical Behavior
The photophysical properties of Poly(3,6-Dibromo-9-vinylcarbazole) and its derivatives are characterized by their absorption and emission spectra, as well as the dynamics of their excited states.
Absorption and Emission Spectroscopy Profiles
The introduction of bromine atoms at the 3 and 6 positions of the carbazole ring in Poly(this compound) influences its electronic structure and, consequently, its absorption and emission properties. Generally, the absorption spectra of carbazole derivatives show π-π* transitions. dergipark.org.tr For a related compound, 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole, absorption bands influenced by the carbazole groups were observed between 294.0 nm and 306.0 nm. dergipark.org.tr Increasing the conjugation within the carbazole group can lead to a red-shift in these transitions. dergipark.org.tr
The emission spectrum of PVK covers the blue region of the visible spectrum. ossila.com The photoluminescence of PVK can exhibit both normal fluorescence and excimer emission, with the latter occurring at longer wavelengths (above 400 nm).
Interactive Data Table: Spectroscopic Data for Carbazole Derivatives
| Compound | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_max, nm) | Solvent/State |
| 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole | 294.0 - 306.0, 316.0 | Not specified | DCM |
| Poly(N-vinylcarbazole) (PNVC) | Not specified | 351, 362 (Normal), >400 (Excimer) | Not specified |
| 3,6-dibromo-9-octylcarbazole | Not specified | Not specified | Not specified |
Fluorescence and Phosphorescence Dynamics
The excited state dynamics of carbazole-based polymers involve several processes, including fluorescence, phosphorescence, and non-radiative decay. Fluorescence is the emission of light from a singlet excited state, while phosphorescence originates from a triplet excited state. ubbcluj.ro The lifetime of these excited states is a crucial parameter in determining the efficiency of light-emitting devices.
For Poly(N-vinylcarbazole), the lifetime of the normal singlet excited state has been measured to be approximately 5.34 ns, while the excimer state has a longer lifetime of around 6.98 ns. The presence of heavy atoms like bromine in Poly(this compound) can enhance the probability of intersystem crossing from the singlet to the triplet state, potentially leading to more efficient phosphorescence. Studies on the electroluminescence of pure PVK films have shown that they can produce a significant number of triplet excitons, making PVK an excellent host material for phosphorescent organic light-emitting diodes (PLEDs). rsc.org The lifetime of photophysical processes can vary significantly, with fluorescence typically occurring on a nanosecond timescale and phosphorescence on a microsecond to second timescale. nih.gov
Excimer and Exciplex Formation (Intrachain and Intermolecular)
The formation of excimers, which are excited-state dimers, is a well-documented phenomenon in carbazole-containing polymers like poly(N-vinylcarbazole) (PVK). These excimers arise from the interaction between an excited carbazole chromophore and an adjacent ground-state chromophore. In the case of Poly(this compound) (P(DBVCz)), similar photophysical behavior is anticipated, influenced by the presence of the bromine substituents.
Intrachain Excimer Formation: In dilute solutions, where polymer chains are isolated, the formation of excimers is predominantly an intrachain process. This occurs when segments of the same polymer chain fold in such a way that two neighboring carbazole units achieve a cofacial arrangement, which is favorable for excimer formation. The vinyl polymer backbone provides the necessary flexibility for such conformational arrangements. Two primary types of intrachain excimers have been identified in PVK, a high-energy and a low-energy excimer, corresponding to different degrees of overlap between the carbazole moieties. It is expected that P(DBVCz) would also exhibit intrachain excimer formation, with the bulky bromine atoms potentially influencing the conformational geometry and, consequently, the energetics of the excimer states.
Intermolecular Excimer Formation: In the solid state or in concentrated solutions, intermolecular interactions become significant. Here, carbazole units from different polymer chains can interact to form intermolecular excimers. The extent of intermolecular excimer formation is highly dependent on the polymer morphology and the packing of the polymer chains.
An exciplex , or excited-state complex, can form between an electron-donating species and an electron-accepting species when one of them is in an excited state. In the context of P(DBVCz), exciplex formation could occur if the polymer is blended with a suitable electron-acceptor or electron-donor material. For instance, in blends of PVK with an oxadiazole derivative (an electron-transporting material), the formation of an exciplex with a lifetime of approximately 32.66 ns has been observed in the film state. acs.org This suggests that P(DBVCz), with its carbazole units, could also form exciplexes when appropriately combined with other organic materials, which is a critical consideration for its application in organic light-emitting diodes (OLEDs).
Triplet Energy Levels and Triplet Emission Studies
The triplet state plays a crucial role in the photophysics of organic materials, particularly in applications such as phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF). The introduction of heavy atoms like bromine into the carbazole ring is known to enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state to the triplet state.
In a study of 3,6-dibromo-9-phenyl-9H-carbazole, a molecule with a similar substitution pattern to the monomer unit of P(DBVCz), a triplet energy (T₁) of approximately 3.02 eV was observed. nih.gov This value provides a good estimate for the triplet energy level of P(DBVCz). The phosphorescence spectrum of this brominated carbazole derivative was found to be similar to the typical triplet features of carbazole. nih.gov The high triplet energy of carbazole-based materials makes them suitable as host materials for a wide range of phosphorescent emitters.
Studies on brominated carbazole derivatives have also shown that the triplet state can be directly populated through S₀→T₁ absorption upon excitation with visible light. nih.gov The presence of triplet excited states can be confirmed through experiments such as photodegradation studies in the presence of a triplet quencher like 1,3-diphenylisobenzofuran (B146845) (DPBF). nih.gov
Thermally Activated Delayed Fluorescence (TADF) Characteristics
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons to generate fluorescence, leading to potentially 100% internal quantum efficiency in OLEDs. The key requirement for TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), typically less than 0.2 eV. This small energy gap allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, followed by radiative decay to the ground state (S₀).
The molecular design for TADF emitters often involves creating a twisted intramolecular charge transfer (TICT) state, where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are spatially separated. Carbazole derivatives are frequently used as the electron-donating component in TADF molecules due to their excellent hole-transporting properties and ease of functionalization. rsc.orgfrontiersin.org
| Property | Description | Relevance to TADF |
| ΔEST (S₁-T₁ energy gap) | The energy difference between the lowest singlet and triplet excited states. | A small ΔEST (< 0.2 eV) is crucial for efficient reverse intersystem crossing (RISC). |
| Reverse Intersystem Crossing (RISC) | The process by which triplet excitons are converted back to singlet excitons through thermal activation. | A high RISC rate is necessary to efficiently harvest triplet excitons for delayed fluorescence. |
| Spin-Orbit Coupling (SOC) | The interaction between the electron's spin and its orbital motion. | SOC influences the rates of both intersystem crossing (ISC) and RISC. |
| Photoluminescence Quantum Yield (PLQY) | The ratio of emitted photons to absorbed photons. | A high PLQY is essential for high-efficiency light emission. |
Photoluminescence Quantum Yield (PLQY) Analysis
The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of a material's light emission. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high PLQY is desirable for applications in light-emitting devices.
The PLQY of carbazole-based polymers is often affected by aggregation-caused quenching (ACQ), where the formation of aggregates or excimers in the solid state leads to non-radiative decay pathways, thus reducing the emission efficiency. This is particularly relevant for P(DBVCz) in thin-film applications.
In a study on an anthracene-functionalized brominated poly(N-vinylcarbazole), the neat film exhibited a low PLQY of 0.5%. nih.gov However, when this polymer was incorporated into an inert poly(methyl methacrylate) (PMMA) matrix, the PLQY increased significantly to 28.9% in an optimized blend. nih.gov This demonstrates that mitigating aggregation by dispersing the polymer in a host matrix can substantially enhance its emission efficiency. nih.gov The bromine atoms in P(DBVCz) can also influence the PLQY through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence, which may or may not be desirable depending on the intended application.
| Material | Condition | PLQY (%) |
| Anthracene-functionalized brominated PVK | Neat Film | 0.5 |
| Anthracene-functionalized brominated PVK | 70:30 wt% PMMA blend | 28.9 |
Transient Absorption Spectroscopy Investigations
Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states in materials on ultrafast timescales, from femtoseconds to nanoseconds. In a typical TA experiment, a pump pulse excites the sample, and a subsequent probe pulse measures the change in absorption as a function of time and wavelength. This allows for the identification and tracking of transient species such as excitons, polarons, and triplet states.
For carbazole-based polymers like PVK and its derivatives, femtosecond transient absorption spectroscopy has been employed to elucidate the excited-state relaxation pathways. acs.org These studies can reveal processes such as intermolecular energy transfer. For instance, in a mixture of PVK and an oxadiazole derivative, TA measurements revealed an intermolecular resonance energy transfer with a time constant of approximately 1.32 ps. acs.org
While specific TA studies on Poly(this compound) were not found in the reviewed literature, it is expected that this technique would provide valuable insights into its photophysics. TA spectroscopy could be used to:
Monitor the formation and decay of singlet and triplet excitons.
Investigate the dynamics of excimer and exciplex formation.
Characterize charge transfer processes in blends with other materials.
Elucidate the influence of the bromine substituents on the excited-state dynamics.
Structure Property Relationships and Material Design Principles
Influence of Bromine Substitution on Electronic Properties and Reactivity
The substitution of bromine atoms at the 3 and 6 positions of the carbazole (B46965) ring significantly modulates the electronic landscape of the 3,6-Dibromo-9-vinylcarbazole monomer. These halogen atoms act as electron-withdrawing groups, which has a profound impact on the monomer's properties and the subsequent polymer. Probing the halogen series of substituted N-vinylcarbazoles has shown that these substitutions impart a withdrawing character to the monomer. nih.gov This electron-withdrawing nature is crucial for tuning the energy levels of the material, which is a key consideration for applications in electronic devices like perovskite solar cells where energy-level alignment is critical for efficient charge transport. researchgate.net
The presence of bromine atoms also enhances the reactivity of the carbazole unit in specific chemical transformations. The carbon-bromine bonds serve as reactive sites for post-polymerization modification or for the synthesis of more complex monomers via cross-coupling reactions, such as the Sonogashira coupling. nih.gov This functionalization handle allows for the introduction of various substituents to further tune the material's properties. Moreover, theoretical and experimental studies on other aromatic compounds have shown that bromine substitution can lead to a more stable yet more reactive molecule. researchgate.net In the context of carbazole-based materials, modifying the core with electron-withdrawing groups, such as the two bromine atoms, is a known strategy to increase the oxidation potential, which is particularly desirable for applications in high-voltage energy storage systems. mdpi.com
Role of the Vinyl Group in Polymerization and Functionalization
The N-vinyl group is the cornerstone of polymerization for this compound, enabling its transformation from a small molecule into a high-molecular-weight polymer. This group readily participates in various polymerization reactions, most notably cationic and radical polymerization. nih.govnih.gov Poly(N-vinylcarbazole) (PVK) and its derivatives are typically synthesized through these methods. nih.govmdpi.com The vinyl group's reactivity allows for the formation of a stable, non-conjugated aliphatic backbone to which the bulky, electronically active dibromo-carbazole moieties are attached as pendant groups. nih.govossila.com
The choice of polymerization technique can significantly influence the properties of the final polymer. For instance, controlled radical polymerization methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) have been employed for N-vinylcarbazole to create polymers with controlled molecular weights and architectures, such as star polymers. mdpi.com Cationic polymerization, particularly when using specific catalysts, has been shown to be highly effective for 3,6-disubstituted-N-vinylcarbazole derivatives. nih.govnih.gov Beyond polymerization, the vinyl group itself is a result of a functionalization step (vinylation), which is typically one of the final steps in the monomer synthesis, highlighting its primary role as the polymerizable unit. mdpi.com
Impact of N-Substituents on Molecular and Polymeric Architecture
The substituent on the carbazole nitrogen plays a critical role in defining the molecular geometry and the broader polymeric architecture. In this compound, the vinyl group is the N-substituent that dictates the formation of the polymer backbone. However, studies on other N-substituted carbazoles provide insight into the steric and electronic effects of this position. For example, replacing the vinyl group with a bulky substituent like a 4-bromobenzyl group significantly alters the crystal packing and the dihedral angle between the carbazole plane and the substituent. nih.gov
In the context of the polymer, the nature of the groups attached to the carbazole ring system can influence the final architecture and properties. The introduction of bulky substituents on the carbazole ring can hinder the formation of certain types of intermolecular interactions, known as excimers, which affects the polymer's fluorescence properties. researchgate.net Functionalizing the polymer by attaching different moieties, such as bis(4-methoxyphenyl)amine, can improve charge transport properties and tune energy levels for better device performance. researchgate.net The use of multi-functional initiators or chain transfer agents in the polymerization of N-vinylcarbazole can lead to complex polymeric architectures, such as star-shaped polymers, moving beyond simple linear chains. mdpi.com
Stereochemical Control and Its Effect on Self-Assembly and Optoelectronic Properties
One of the most significant advancements in the polymerization of this compound and related monomers is the ability to control the stereochemistry of the polymer backbone. The spatial arrangement of the pendant carbazole groups along the chain, known as tacticity, has a dramatic effect on the material's properties. Using chiral Lewis acid catalysts, stereoselective cationic polymerization of 3,6-disubstituted N-vinylcarbazoles has been achieved, yielding highly isotactic polymers. nih.govnih.gov Isotacticity refers to a configuration where all the pendant groups lie on the same side of the polymer backbone.
This stereochemical control is directly linked to the material's ability to self-assemble. Research has shown that isotactic poly(3,6-dihalogen-N-vinylcarbazole)s exhibit self-assembly in solution through halogen–halogen bonding. nih.govnih.gov This phenomenon is not observed in their atactic (randomly arranged) counterparts. nih.govnih.gov This stereo-induced self-assembly can influence the morphology of thin films, which is critical for optoelectronic device performance. Furthermore, studies have indicated that isotactic polymers can exhibit charge transport properties that are orders of magnitude higher than their atactic equivalents, highlighting the profound impact of stereochemistry on electronic function. nih.gov
| Substituent (at 3,6 positions) | Resulting Polymer | Isotacticity (% mm) |
|---|---|---|
| Fluoro | PNVC-F | 90% |
| Chloro | PNVC-Cl | 94% |
| Bromo | PNVC-Br | 91% |
| Iodo | PNVC-I | High (Quantification difficult due to poor solubility) |
Design of Polymer Backbones: Non-conjugated vs. Conjugated Systems
Polymers derived from this compound, such as poly(this compound), are classified as non-conjugated polymers. nih.govossila.com This distinction is fundamental to understanding their charge transport mechanism. A conjugated polymer possesses a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons along the polymer chain, forming continuous energy bands for charge transport. quora.com
In contrast, poly(N-vinylcarbazole) (PVK) and its derivatives have a saturated, non-conjugated vinyl backbone. nih.govossila.com The electronically active carbazole units are pendant to this chain. Therefore, charge transport does not occur along the backbone but rather through a "hopping" mechanism between adjacent carbazole moieties. ossila.com The electron-rich carbazole heterocycles provide sufficiently stable radical cations to facilitate this through-space charge transport. nih.gov The primary advantage of this non-conjugated design is that it imparts excellent synthetic accessibility, processability, and stability while still allowing for effective photoconductive and hole-transport properties. nih.govossila.com This makes these materials highly valuable for applications as hole-transport layers in various optoelectronic devices. nih.gov
Strategies for Enhancing Thermal and Electrochemical Stability in Polymeric Materials
The inherent chemical structure of the carbazole moiety provides poly(N-vinylcarbazole) and its derivatives with high thermal and photochemical stability. researchgate.net This makes them robust materials for electronic applications. However, specific strategies can be employed to further enhance these properties.
For electrochemical stability, a key parameter is the material's oxidation potential. For applications such as protective layers in high-voltage batteries, a higher oxidation potential is required. This can be achieved by introducing strong electron-withdrawing groups onto the carbazole core. For example, replacing the bromine atoms with cyano (-CN) groups has been proposed as a method to significantly increase the oxidation potential of the resulting polymer, making it compatible with high-voltage cathode materials. mdpi.com The bromine atoms in this compound also contribute to a higher oxidation potential compared to unsubstituted PVK due to their electron-withdrawing nature.
Thermal stability is related to the temperature at which the polymer begins to degrade. The stability of PVK is already high, but modifications can be made. researchgate.net General strategies in polymer chemistry to enhance thermal stability include increasing molecular weight and introducing cross-linking sites. Chlorosulfonation, for example, can provide sites for subsequent crosslinking reactions that would enhance the thermal and mechanical robustness of the polymer network. donga.ac.kr Furthermore, the incorporation of bulky, rigid substituents can increase the glass transition temperature (Tg) of the polymer, which is another measure of thermal stability. donga.ac.kr
Applications of Poly 3,6 Dibromo 9 Vinylcarbazole and Its Derivatives in Advanced Technologies
Photoconductive Materials and Electrophotography
Poly(N-vinylcarbazole) (PVK) was the first polymer to have its photoconductive properties identified and has been extensively used in the electrophotography industry, such as in copiers and laser printers. ossila.comwikipedia.org Its function in these applications relies on its ability to transport holes efficiently. ossila.com The process of electrophotography involves the creation of a latent electrostatic image on a photoconductive surface, which is then developed with toner. The photoconductivity of PVK is a key factor in the discharge of the surface potential upon exposure to light.
While specific studies on the photoconductive properties of Poly(3,6-Dibromo-9-vinylcarbazole) are not extensively detailed in the available literature, the principles of material design in organic photoconductors suggest that halogenation can have a significant impact. The introduction of bromine atoms, which are electron-withdrawing, can influence the electronic energy levels of the polymer. This can, in turn, affect the efficiency of charge generation and transport. Furthermore, halogenation can impact the polymer's morphology and intermolecular interactions, which are crucial for efficient charge transport. For instance, isotactic halogen-substituted PVKs have demonstrated self-assembly in solution through halogen-halogen bonding, a phenomenon not observed in their atactic counterparts. nih.gov This suggests that the stereoselective polymerization of 3,6-disubstituted N-vinylcarbazoles could lead to materials with ordered structures that may enhance their photoconductive performance. nih.gov
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, with applications in flexible displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Carbazole-based polymers are known for their hole-transporting capabilities and have been investigated for use in OFETs.
There is a lack of specific research data on the application of Poly(this compound) in OFETs in the reviewed literature. However, the performance of OFETs is intrinsically linked to the molecular structure and solid-state packing of the semiconductor. The introduction of bulky bromine atoms at the 3 and 6 positions of the carbazole (B46965) ring would be expected to influence the polymer's conformation and intermolecular packing, which are critical for efficient charge transport. The stereoselective polymerization of 3,6-disubstituted N-vinylcarbazoles has been shown to produce isotactic polymers with distinct self-assembly properties due to halogen-halogen bonding. nih.gov Such control over the polymer's stereochemistry and resulting morphology could be a promising strategy for developing high-performance OFETs based on substituted poly(vinylcarbazoles). Further research into the synthesis and characterization of OFETs using Poly(this compound) is needed to ascertain its potential in this field.
Organic Electronic Memory Devices (e.g., WORM Memory)
Organic electronic memory devices are emerging as a viable alternative to traditional silicon-based memory due to their potential for low-cost fabrication, flexibility, and high-density data storage. One type of such device is the Write-Once-Read-Many (WORM) memory. Carbazole-containing polymers have garnered considerable attention for their application in resistive switching memory devices. researchgate.net
Poly(N-vinylcarbazole) (PVK) has been shown to exhibit bistable resistance switching, a property that is essential for nonvolatile memory applications. researchgate.net The mechanism for this switching behavior is often attributed to the formation of conductive filaments or charge trapping within the polymer film. researchgate.netnih.gov Devices based on PVK have demonstrated good retention and stable "read-write-read-erase" cycles. researchgate.net
While direct studies on Poly(this compound) in memory devices are scarce, the underlying principles suggest its potential. The conformational changes in polymers with carbazole groups in the side chain are considered a mechanism for resistive switching. nih.gov The introduction of bromine atoms could influence the charge trapping and detrapping characteristics of the polymer, which is a key mechanism for memory effects. rsc.org The altered electronic properties due to the electron-withdrawing nature of bromine could lead to deeper trap states, potentially enhancing data retention. The table below summarizes the performance of a memory device based on a related carbazole polymer, poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA). rsc.org
| Parameter | Value | Reference |
| Device Structure | Al or Au/PCaPMA/ITO | rsc.org |
| Memory Type | Rewriteable Flash | rsc.org |
| Setting Voltage | 2 to 4.5 V | rsc.org |
| Current ON/OFF Ratio | > 100 | rsc.org |
| Data Retention | > 10,000 seconds | rsc.org |
Energy Storage Systems
The development of high-voltage cathode materials is crucial for increasing the energy density of lithium-ion batteries. Organic polymers are being explored as sustainable and tunable alternatives to inorganic cathode materials. The redox activity of the carbazole moiety makes it an attractive candidate for energy storage applications. However, the oxidation potential of commercially available Poly(vinylcarbazole) (PVK) is often insufficient for use in high-voltage batteries. mdpi.com
A promising strategy to enhance the oxidation potential of carbazole-based polymers is the introduction of electron-withdrawing groups to the carbazole ring. mdpi.com This modification lowers the energy of the highest occupied molecular orbital (HOMO), thereby increasing the redox potential. While research has been proposed on using a dicyano-substituted vinylcarbazole for this purpose, the same principle applies to halogenation. mdpi.com The bromine atoms in Poly(this compound) are expected to increase its oxidation potential, making it a more suitable candidate for high-voltage cathode materials in lithium-ion batteries. The impact of bromination on the electrochemical properties of carbazole-based dyes has been shown to increase their initial oxidation potentials. rsc.org
Nitrogen-doped carbon materials are highly sought after for their excellent performance in various electrocatalytic applications, including the oxygen reduction reaction (ORR) in fuel cells and metal-air batteries. The pyrolysis of nitrogen-containing polymers is a common method for producing N-doped carbons. Carbazole-based polymers, with their inherent nitrogen content, are excellent precursors for this purpose. mdpi.com
It has been suggested that a cyanated analog of PVK could be subjected to thermal or solvothermal carbonization to produce nitrogen-rich carbon for catalytic and energy storage applications. mdpi.com Similarly, Poly(this compound) can serve as a precursor for N-doped carbon materials. The presence of bromine could influence the carbonization process and the final properties of the carbon material. For instance, the C-Br bonds may be cleaved at lower temperatures, potentially influencing the porosity and defect structure of the resulting carbon. Furthermore, the bromine atoms could be substituted with other functional groups prior to carbonization to introduce additional heteroatoms or functionalities. The carbonization of functionalized poly(vinylidene fluoride) with in-situ polymerized poly(N-vinylcarbazole) has been shown to yield N-doped porous carbon with good specific capacitance and adsorption properties, demonstrating the viability of using vinylcarbazole polymers as nitrogen sources in carbon materials. nih.gov
| Precursor Polymer | Carbonization Product | Application | Key Finding | Reference |
| Functionalized PVDF with PVK | N-doped porous carbon | Supercapacitor | Good specific capacitance (205 F/g at 1 A/g) | nih.gov |
| Cyanated PVK analog (proposed) | Nitrogen-rich carbon | Catalysis, Energy Storage | Potential for high electrocatalytic activity | mdpi.com |
Sensor Applications
The development of sensitive and selective chemical sensors is crucial for environmental monitoring, healthcare, and industrial process control. Polymers are attractive materials for sensor fabrication due to their processability, flexibility, and the ability to tailor their chemical properties. Carbazole-based polymers have been investigated for their potential in sensor applications.
A study using density functional theory (DFT) has suggested that poly-9-vinylcarbazole can be an efficient sensing material for the anti-cancer drug 6-Thioguanine. researchgate.net The interaction between the polymer and the drug molecule leads to measurable changes in the electronic properties of the polymer. researchgate.net Furthermore, a molecularly imprinted polymer (MIP) sensor based on Poly(3,6-diamino-9-ethylcarbazole) has been developed for the ultra-sensitive and selective detection of 17-β-estradiol. nih.gov This demonstrates that functionalization at the 3 and 6 positions of the carbazole ring is a viable strategy for creating highly specific recognition sites in sensors. The performance of this sensor is highlighted in the table below.
| Sensor Type | Monomer | Target Analyte | Limit of Detection | Reference |
| Molecularly Imprinted Polymer (MIP) | 3,6-diamino-9-ethylcarbazole | 17-β-estradiol | 0.36 aM | nih.gov |
These findings suggest that Poly(this compound) could also be a promising material for sensor applications. The bromine atoms could serve as sites for further functionalization to create specific binding sites for target analytes. Additionally, the interaction of analytes with the brominated carbazole unit could lead to changes in the polymer's fluorescence or conductivity, forming the basis for a sensing mechanism.
Materials for Non-Linear Optics
Poly(this compound) (PDBVC) and its derivatives are emerging as a significant class of materials in the field of non-linear optics (NLO). The unique electronic properties of the carbazole moiety, modified by the presence of bromine substituents, make these polymers promising candidates for a variety of advanced photonic applications. Non-linear optics involves the interaction of high-intensity light with materials to produce new optical phenomena, which are essential for technologies such as optical switching, frequency conversion, and optical data storage.
The interest in PDBVC and its derivatives for NLO applications stems from the ability to tailor their molecular structure to enhance second- and third-order non-linear optical responses. The carbazole unit itself is an excellent hole-transporting chromophore. The introduction of electron-withdrawing groups, such as bromine atoms at the 3 and 6 positions of the carbazole ring, can significantly influence the electronic distribution within the polymer, a key factor for tuning NLO properties.
Detailed Research Findings
Research into poly(N-vinylcarbazole) (PVK) and its substituted derivatives has laid the groundwork for understanding the potential of PDBVC in non-linear optics. While specific quantitative NLO data for PDBVC is not extensively documented in publicly available literature, the principles governing NLO effects in similar polymeric systems provide valuable insights.
The non-linear optical response of a material is fundamentally linked to its molecular hyperpolarizability. In polymers, this is often achieved by incorporating chromophores with a donor-π-acceptor (D-π-A) structure. For PVK derivatives, the carbazole moiety can act as a π-conjugated system. The introduction of bromine atoms serves to modify the electron density of this system. Although bromine is considered a weakly deactivating group, its electronegativity can create a degree of electronic asymmetry, which is a prerequisite for second-order NLO activity.
Furthermore, the stereoselective polymerization of 3,6-disubstituted N-vinylcarbazole derivatives, including the brominated variant (PNVC-Br), has been achieved. This control over the polymer's stereochemistry can lead to materials with more ordered structures, potentially enhancing their bulk NLO properties. The synthesis of a wide array of poly(3,6-disubstituted-N-vinylcarbazole)s has been demonstrated to yield materials with diverse photophysical properties, which are intrinsically linked to their potential NLO activity.
For practical applications, NLO chromophores are often incorporated into a polymer matrix. The resulting "guest-host" systems can then be poled by applying a strong electric field at elevated temperatures to align the chromophores and induce a macroscopic second-order NLO response. The high glass transition temperature of PVK and its derivatives is advantageous in this context, as it helps to lock in the induced alignment of the chromophores, leading to more stable NLO materials.
The table below summarizes the key components and their roles in designing NLO materials based on substituted carbazole polymers.
| Component | Role in Non-Linear Optics | Relevant Research Findings |
| Carbazole Moiety | Provides the π-conjugated system necessary for charge transport and electronic delocalization. | A well-known hole-transporting chromophore used in various optoelectronic applications. |
| Vinyl Backbone | Forms the polymeric structure, providing processability and mechanical stability. | Allows for the creation of thin films suitable for device fabrication. |
| Bromine Substituents | Act as electron-withdrawing groups, modifying the electronic structure of the carbazole ring. | Can induce electronic asymmetry and potentially enhance NLO susceptibility. The polymerization of this compound has been successfully demonstrated. |
| Functional Derivatives | Further modification of the carbazole ring allows for fine-tuning of electronic and optical properties. | Sonogashira cross-coupling reactions on 3,6-dibromo-9-H-N-vinylcarbazole enable the synthesis of various derivatives. |
Future research in this area will likely focus on the precise quantification of the NLO coefficients of PDBVC and its derivatives, as well as the development of guest-host systems incorporating these polymers for specific device applications. The ability to synthesize a range of 3,6-disubstituted poly(N-vinylcarbazole)s opens up possibilities for systematically studying the structure-property relationships that govern their non-linear optical behavior.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Optical Properties
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for investigating the electronic structure of molecules. DFT calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and related electronic properties. These parameters are crucial for understanding the potential of 3,6-Dibromo-9-vinylcarbazole in optoelectronic applications.
For the parent compound, 3,6-dibromocarbazole (B31536), DFT calculations using the B3LYP functional with 6-311G** and 6-311G(2df,p) basis sets have been employed to determine its optimized geometry and vibrational spectra. Such studies provide a foundational understanding of the impact of the bromine substituents on the carbazole (B46965) core. The introduction of the vinyl group at the 9-position is expected to further influence the electronic properties.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited states and, consequently, the optical properties of molecules, such as their UV-Vis absorption spectra. iaamonline.org For substituted carbazoles, TD-DFT calculations have been shown to predict the maximum absorption wavelengths (λmax). iaamonline.org The positions of substituents on the carbazole ring significantly affect the λmax values, which is attributed to intramolecular charge transfer characteristics. iaamonline.org In the case of this compound, the bromine atoms act as electron-withdrawing groups, which, in conjunction with the π-system of the vinyl group, would be expected to modulate the HOMO-LUMO energy gap and the resulting absorption spectrum.
A systematic DFT and TD-DFT study on this compound would likely involve the following:
Geometry Optimization: To find the most stable molecular structure.
Frontier Molecular Orbital (FMO) Analysis: To determine the energies and spatial distributions of the HOMO and LUMO. This is critical for assessing its potential as a hole-transport or electron-transport material.
Calculation of Electronic Properties: Including ionization potential, electron affinity, and reorganization energy.
Simulation of UV-Vis Spectra: Using TD-DFT to predict the absorption wavelengths and oscillator strengths of the principal electronic transitions.
The following table illustrates the kind of data that would be generated from such a DFT study, based on typical values for related carbazole derivatives.
| Computational Method | Property | Predicted Value |
| DFT (B3LYP/6-31G(d,p)) | HOMO Energy | Value |
| DFT (B3LYP/6-31G(d,p)) | LUMO Energy | Value |
| DFT (B3LYP/6-31G(d,p)) | Energy Gap (EHOMO - ELUMO) | Value |
| TD-DFT (B3LYP/6-31G(d,p)) | λmax (in vacuum) | Value |
| TD-DFT (B3LYP/6-31G(d,p)) | Oscillator Strength (f) | Value |
Molecular Dynamics Simulations for Charge Transport Mechanisms (e.g., Hopping Rates)
For polymers derived from this compound, understanding the mechanism of charge transport is essential for their application in electronic devices. In materials like poly(N-vinylcarbazole) (PVK), charge transport is typically described by a hopping mechanism, where charge carriers (holes in the case of PVK) jump between localized states, which are the carbazole moieties. researchgate.net
Molecular Dynamics (MD) simulations can be employed to model the morphology of the polymer chains in the solid state. This is a crucial first step, as the arrangement of the polymer chains and the distances and orientations between the carbazole units will dictate the efficiency of charge hopping.
Following the generation of a realistic polymer morphology from MD, quantum chemistry methods can be used to calculate the electronic coupling between adjacent carbazole units and the reorganization energy for hole transfer. These parameters are key inputs for Marcus theory, which is often used to estimate the charge hopping rates.
The Marcus hopping rate (k_hop) can be expressed as:
k_hop = (2π/ħ) * |V|^2 * (1/√(4πλk_B T)) * exp(-(λ + ΔG^0)^2 / (4λk_B T))
Where:
ħ is the reduced Planck constant.
V is the electronic coupling (transfer integral).
λ is the reorganization energy.
k_B is the Boltzmann constant.
T is the temperature.
ΔG^0 is the change in Gibbs free energy for the charge transfer, often assumed to be zero for hopping between identical molecules.
A comprehensive MD study of poly(this compound) would involve:
Force Field Parameterization: Developing or selecting an appropriate force field to describe the interactions between atoms in the polymer.
Amorphous Cell Construction: Creating a simulation box with multiple polymer chains to represent the bulk material.
Equilibration: Running MD simulations to achieve a stable, realistic amorphous morphology.
Analysis of Inter- and Intrachain Structure: Determining the distances and relative orientations between carbazole side chains.
Quantum Chemistry Calculations: On representative pairs of carbazole units extracted from the MD simulation to calculate V and λ.
Calculation of Hopping Rates: Using the calculated parameters to estimate charge hopping rates.
Carbazole-based polymers are known for their hole-transporting capabilities. mdpi.comacs.org The bromine substituents in poly(this compound) would likely influence the packing of the polymer chains and the electronic properties of the carbazole units, thereby affecting the hole mobility.
Quantum Chemical Calculations for Excited States and Energy Transfer
Quantum chemical calculations are indispensable for understanding the behavior of molecules in their electronically excited states, which is fundamental to their use in applications like organic light-emitting diodes (OLEDs) and as photosensitizers.
For carbazole and its derivatives, upon absorption of light, the molecule is promoted to an excited singlet state (S1). From this state, it can relax back to the ground state (S0) via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T1). The properties of these excited states, such as their energies, lifetimes, and geometries, can be investigated using advanced quantum chemical methods.
DFT calculations on carbazole-bromobenzothiadiazole have been used to map the excited state potential energy surface and the associated dipole moments in different solvent environments. uvic.ca Such studies help to understand the nature of the excited state, for instance, whether it has significant charge-transfer character. For carbazole and tert-butyl-carbazole, the S1 state has been characterized by absorption peaks and a lifetime of 13-15 ns, while the T1 state is populated with a quantum yield of 51-56% and has a lifetime in the microsecond range. mdpi.com
In polymers of this compound, energy transfer between carbazole units or from the polymer to a dopant molecule is a critical process. The efficiency of Förster Resonance Energy Transfer (FRET), a primary mechanism for non-radiative energy transfer, depends on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as the distance and orientation between them.
A theoretical investigation of the excited states and energy transfer in poly(this compound) would likely include:
Calculation of Excited State Properties: Using methods like TD-DFT or more advanced ab initio methods (e.g., CASSCF/CASPT2) to determine the energies and characteristics of the S1 and T1 states of the monomer and dimer models.
Modeling of Energy Transfer: Calculating the rate constants for energy transfer (k_ENT) using models like the Förster theory, which relates the rate to the spectral overlap and the donor-acceptor distance. rsc.org
The following table outlines the key parameters that would be investigated in a quantum chemical study of the excited states of this compound.
| Parameter | Description | Relevance |
| S1 Energy | Energy of the first excited singlet state. | Determines the wavelength of fluorescence. |
| T1 Energy | Energy of the first excited triplet state. | Important for applications in phosphorescent OLEDs. |
| S1-T1 Energy Gap | The energy difference between the S1 and T1 states. | Influences the rate of intersystem crossing. |
| Oscillator Strength (S0 → S1) | The probability of the S0 to S1 electronic transition. | Relates to the intensity of light absorption. |
| Excited State Dipole Moment | The dipole moment of the molecule in the excited state. | Indicates the charge distribution in the excited state. |
Mechanistic Modeling of Polymerization Reactions (e.g., Stereocontrol)
The properties of a polymer are highly dependent on its microstructure, particularly its stereochemistry (tacticity). Computational modeling can provide detailed insights into the mechanism of polymerization and the factors that control stereoselectivity.
For N-vinylcarbazole and its 3,6-disubstituted derivatives, stereoselective cationic polymerization has been achieved. nih.gov A key finding is that the stereocontrol in these polymerizations is under thermodynamic control, rather than kinetic control. nih.govacs.org This means that the stereochemistry of the polymer is determined by the relative stability of the growing polymer chain end conformers, rather than the activation energies of the propagation steps.
A combined experimental and computational study on the stereoselective cationic polymerization of N-vinylcarbazole has provided a deeper understanding of this process. nih.govacs.org Key mechanistic experiments, supported by DFT calculations, suggest that there are two competing elementary steps: chain-end conformation equilibration and propagation. The relative rates of these steps, which can be influenced by factors like monomer concentration and catalyst design, determine the tacticity of the resulting polymer. acs.org
The use of a chiral scandium-bis(oxazoline) Lewis acid catalyst has been shown to be effective in achieving highly isotactic polymers of 3,6-disubstituted N-vinylcarbazoles. nih.gov DFT calculations can be used to model the interaction between the growing polymer chain end, the monomer, and the chiral counterion provided by the catalyst. These models can help to elucidate the origin of the stereoselectivity by comparing the energies of the transition states leading to the formation of meso (isotactic) and racemo (syndiotactic) dyads.
A mechanistic modeling study of the polymerization of this compound would likely focus on:
Modeling the Propagating Species: Calculating the structures and relative energies of the possible conformers of the carbocationic chain end complexed with the counterion.
Investigating the Transition States: Locating the transition states for the addition of a monomer molecule to the propagating chain end for both meso and racemo placements.
Analyzing the Reaction Pathway: Comparing the energy profiles for the formation of isotactic versus syndiotactic polymer chains to rationalize the observed thermodynamic control.
The understanding that the polymerization is under thermodynamic control is significant because it allows for the synthesis of highly isotactic polymers even at room temperature, which is advantageous for less soluble monomers like this compound. nih.gov
Analytical and Characterization Techniques in Research on 3,6 Dibromo 9 Vinylcarbazole Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of both the 3,6-Dibromo-9-vinylcarbazole monomer and its corresponding polymers. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the molecular framework.
In the analysis of 3,6-disubstituted carbazole (B46965) derivatives, specific signals in the ¹H NMR spectrum are characteristic of the substitution pattern. nih.gov For instance, in a related compound, 9-vinyl-9H-carbazole-3,6-dicarbonitrile, the signals typical for a 3,6-disubstituted carbazole appear as two doublets at 8.81 and 7.98 ppm and a doublet of doublets at 7.93 ppm. nih.gov The presence of the vinyl group is confirmed by three distinct signals, including two in the typical alkene region corresponding to the terminal hydrogens. nih.gov The disappearance of the N-H proton signal, which is present in the precursor 3,6-dibromo-9H-carbazole, confirms the successful N-alkylation or N-vinylation at the 9-position. nih.govguidechem.com
For the resulting polymers, such as poly(N-vinylcarbazole), ¹H NMR spectra show broad signals corresponding to the polymer backbone and the pendant carbazole groups. rsc.org These spectra help confirm that the polymerization has occurred via the vinyl group without altering the structure of the carbazole side chain. Furthermore, advanced NMR techniques can provide insights into the polymer's tacticity (stereochemistry), which influences its physical properties. researchgate.net
| Proton Type | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carbazole Ring Protons | 8.81 | d |
| Carbazole Ring Protons | 7.98 | d |
| Carbazole Ring Protons | 7.93 | dd |
| Vinyl Proton (Internal CH) | 7.56 | dd |
| Vinyl Proton (Terminal CH₂) | 5.78 | dd |
| Vinyl Proton (Terminal CH₂) | 5.46 | dd |
Mass Spectrometry (MS) for Molecular Weight and Composition
Mass spectrometry (MS) is a key technique for determining the molecular weight and confirming the composition of molecules. For polymers, however, MS analysis can be challenging due to their large molecular weights and the presence of a distribution of chain lengths (polydispersity).
Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are often used for polymer analysis. mdpi.com Interestingly, poly(N-vinylcarbazole) (PVK) itself has been studied as an amorphous polymer matrix for the MALDI-TOF MS analysis of low molecular weight compounds, where it helps to overcome issues like the "sweet spot" effect seen with traditional crystalline matrices. mdpi.comuni-graz.at
Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound monomer and its polymers, providing insight into their conjugation and optical bandgap. guidechem.com The absorption spectra of carbazole-based polymers are characterized by strong π-π* transitions originating from the carbazole rings. guidechem.comrsc.org
The position of the maximum absorbance (λmax) is sensitive to the molecular structure and the solvent environment. guidechem.com Research on carbazole derivatives has shown that increasing the conjugation or the polarity of the solvent can lead to a bathochromic (red) shift, where the absorption peaks move to longer wavelengths. guidechem.comrsc.org For example, a 3,6-disubstituted carbazole derivative showed absorption maxima that shifted from 316.0 nm in dichloromethane (B109758) (DCM) to 318.0 nm in the more polar dimethyl sulfoxide (B87167) (DMSO). guidechem.com The absorption characteristics of poly(N-vinylcarbazole) films have been studied extensively, even into the vacuum-ultraviolet region, to determine their optical constants.
| Solvent | λmax (nm) |
|---|---|
| Dichloromethane (DCM) | 316.0 |
| Tetrahydrofuran (THF) | 316.5 |
| Toluene | 317.0 |
| Dimethylformamide (DMF) | 317.5 |
| Dimethyl sulfoxide (DMSO) | 318.0 |
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Photoluminescence (PL) spectroscopy investigates the light-emitting properties of materials upon photoexcitation. For polymers of this compound, PL studies are critical for evaluating their potential in optoelectronic applications like organic light-emitting diodes (OLEDs).
Poly(N-vinylcarbazole) is known for its emission in the blue region of the visible spectrum. However, functionalization significantly impacts the emission characteristics. The introduction of bromine atoms at the 3 and 6 positions of the carbazole ring has a profound quenching effect on the fluorescence. Research has shown that a brominated PVK derivative (PVK–Br) exhibits an almost negligible photoluminescence quantum yield (PLQY) of approximately 0%. This is in stark contrast to unmodified PVK, which can have a PLQY of around 8%. This quenching is a key characteristic of the dibrominated polymer. Further studies have focused specifically on the kinetics and spectra of triplet emission from poly(3,6-dibromo-N-vinylcarbazole), which is important for understanding all de-excitation pathways.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule, making it essential for confirming the synthesis and polymerization of this compound.
The FTIR spectrum provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. In the characterization of the 3,6-dibromocarbazole (B31536) precursor, a characteristic N-H stretching band is observed around 3421 cm⁻¹. guidechem.com Upon successful reaction at the nitrogen atom to form this compound, this N-H peak disappears, providing clear evidence of the reaction's success. guidechem.com Additionally, a signal corresponding to the C-Br bond can be identified, for example at 562 cm⁻¹. guidechem.com The presence of the vinyl group in the monomer and the polymer can be confirmed by its characteristic C=C stretching vibration, which has been observed around 1599 cm⁻¹ in a related vinylcarbazole monomer. nih.gov
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (in precursor) | ~3421 | Stretching |
| C=C (vinyl group) | ~1599 | Stretching |
| C-Br | ~562 | Stretching |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the primary technique used to investigate the degree of crystallinity in polymeric materials. The XRD pattern reveals whether a material is crystalline (sharp, well-defined peaks), amorphous (broad humps or halos), or semi-crystalline (a combination of both).
Research on poly(N-vinylcarbazole) and its derivatives consistently shows that these polymers are predominantly amorphous. Their XRD patterns are characterized by the absence of sharp diffraction peaks and the presence of a broad halo. This broad signal is typically observed in the 2θ range of 19° to 29°. The amorphous nature arises from the random arrangement of the polymer chains and the bulky carbazole side groups, which hinder orderly packing and crystallization. This lack of long-range order is a defining structural feature of these polymers and significantly influences their mechanical and electronic properties.
Scanning Probe Microscopy (STM, nc-AFM) for Surface Morphology and Molecular Assembly
Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM), are powerful tools for visualizing surfaces at the atomic and molecular scale. In the context of this compound, these techniques are particularly relevant for studying on-surface polymerization and the morphology of thin films.
On-surface polymerization is a strategy that uses a substrate, often a metal surface like Au(111) or Cu(111), as a template to synthesize polymer chains or networks from monomer precursors. Halogenated molecules, such as brominated carbazoles, are ideal candidates for this approach. The bromine atoms can be selectively cleaved by thermal annealing, creating reactive sites that then form covalent bonds with adjacent molecules, leading to polymerization directly on the surface. STM and nc-AFM are used in situ to monitor this process, from the initial self-assembly of the monomers to the final structure of the resulting polymer chains. This allows for unprecedented control and characterization of polymer structures that may be inaccessible through traditional solution-based synthesis.
Dynamic Light Scattering (DLS) and Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity
Determining the molecular weight and its distribution (dispersity) is fundamental in polymer science, as these characteristics significantly influence the material's mechanical, thermal, and electrical properties. acs.org Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for this purpose. acs.orgsci-hub.se
In GPC, a polymer solution is passed through a column packed with porous gel beads. acs.org Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying degrees and have longer retention times. acs.org Detectors, such as those measuring refractive index or UV-Vis absorption, record the concentration of the polymer as it elutes, generating a chromatogram from which the molecular weight distribution can be determined. acs.org The system is typically calibrated using standards of a known molecular weight, such as polystyrene. mdpi.comhse.ru From the GPC data, several key parameters are calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or MWD), which is the ratio of Mw/Mn. mdpi.com A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often desirable for controlled polymer properties. sci-hub.se
While specific GPC data for poly(this compound) is not extensively detailed in the literature, studies on the closely related poly(N-vinylcarbazole) (PVK) provide representative insights into the characterization of carbazole-based polymers. For instance, the synthesis of star-shaped PVK via reversible addition-fragmentation chain transfer (RAFT) polymerization yielded polymers with varying molecular weights and dispersities depending on the reaction conditions. hse.ru
Table 1: Representative GPC Data for Star-Architecture Poly(N-vinylcarbazole) (PVK) Data adapted from studies on a related carbazole polymer.
| Entry | [Monomer]₀/[CTA]₀ Ratio | Conversion (%) | Mₙ (Theoretical) ( g/mol ) | Mₙ (GPC) ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 100 | 18.3 | 3,530 | 2,900 | 1.39 |
| 2 | 200 | 25.4 | 9,730 | 5,400 | 1.45 |
| 3 | 300 | 33.2 | 19,050 | 9,800 | 1.57 |
| 4 | 400 | 29.5 | 22,750 | 12,500 | 1.63 |
Dynamic Light Scattering (DLS) is another technique used to determine the size distribution of polymers in solution, which can be correlated to molecular weight. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of polymer coils. Analysis of these fluctuations provides the hydrodynamic radius of the polymer chains.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Transitions
The thermal properties of polymers are critical for determining their processing conditions and operational limits. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two primary techniques used for this evaluation. ossila.comacs.org
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. tum.de It is used to determine the thermal stability and decomposition temperature of a polymer. As the sample is heated, it eventually begins to decompose, resulting in a loss of mass. The TGA curve plots mass percentage versus temperature, and the onset of significant mass loss indicates the temperature at which the polymer starts to degrade. researchgate.net Studies on poly(N-vinylcarbazole) (PVK) and its derivatives show high thermal stability, with degradation temperatures often exceeding 400°C. For example, bimodal high molar mass PVKs have shown degradation temperatures above 460°C. researcher.life
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net The Tg is a particularly important parameter for amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. ossila.com For PVK, a well-known thermoplastic, the Tg can be as high as 238°C, indicating its suitability for high-temperature applications. researcher.lifewikipedia.org
Table 2: Thermal Properties of Representative Carbazole-Based Polymers Data from studies on closely related and functionalized PVK.
| Polymer | Technique | Transition | Temperature (°C) |
| Poly(N-vinylcarbazole) (PVK) | DSC | Glass Transition (Tg) | ~238 |
| Poly(N-vinylcarbazole) (PVK) | TGA | Decomposition (Tₔ) | > 460 |
| Electrochemically prepared Poly(3,6-N-vinylcarbazole) | TGA | Decomposition (Tₔ) | Higher than conventional PVK |
Electrochemical Methods (CV, DPV, EIS) for Redox and Charge Transfer Properties
Electrochemical methods are essential for characterizing the redox behavior and charge transfer properties of electroactive polymers like those based on this compound. These properties are fundamental to their use in electronic devices such as sensors, electrochromic devices, and organic light-emitting diodes (OLEDs). The most common techniques are Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS).
Cyclic Voltammetry (CV) is a potentiodynamic technique where the potential of a working electrode is swept linearly versus time between two set values. The resulting current is measured and plotted against the applied potential. The resulting voltammogram provides information about the oxidation and reduction potentials of the material. From the onset potentials of oxidation and reduction, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated, which are crucial for designing multilayer electronic devices. For instance, in a study of various carbazole-based polymers, the onset oxidation potentials were found to vary depending on the chemical structure, with a poly(3,6-di(2-thienyl)carbazole) film showing an onset potential of 0.82 V. d-nb.info
Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV, used for measuring trace levels of electroactive species. It involves applying a series of regular voltage pulses superimposed on a linear potential sweep. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This method results in a peak-shaped output with improved resolution.
Electrochemical Impedance Spectroscopy (EIS) probes the impedance of a system over a range of frequencies. The resulting data can be modeled with an equivalent electrical circuit to understand processes like charge transfer resistance, double-layer capacitance, and diffusion processes at the electrode-polymer interface. researchgate.net In studies of electropolymerized poly(N-vinylcarbazole), EIS has been used to reveal that the material can exhibit both diffusive and capacitive behavior depending on the frequency range. researchgate.net
Table 3: Onset Oxidation Potentials for Various Carbazole-Based Polymers Determined by Cyclic Voltammetry.
| Polymer Film | Onset Potential (vs. Ag/AgCl) |
| Poly(3,6-di(2-thienyl)carbazole) (PDTC) | 0.82 V |
| Poly(2,7-bis(carbazol-9-yl)-9,9-spirobifluorene) (PS2CBP) | 0.99 V |
| Poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC) | 0.94 V |
Xerographic Discharge Method for Charge Mobility Determination
The ability of a material to transport charge carriers (holes or electrons) under an electric field is known as charge mobility, a key parameter for photoconductive and semiconducting applications. Poly(N-vinylcarbazole) (PVK) was the first polymer for which photoconductivity was known and has been widely used in electrophotography (xerography). tum.demdpi.com
The xerographic discharge method, also called the electrographic (EG) method, is a direct way to measure the photogeneration quantum efficiency and assess charge mobility in photoconductive films. hse.ru The technique involves depositing a layer of ions onto the surface of the polymer film using a corona discharge, which creates a surface potential and a strong electric field across the film. hse.ru The film is then exposed to a pulse of light of a specific wavelength, which generates electron-hole pairs. The electric field causes one type of carrier (e.g., holes in PVK) to drift across the film, neutralizing some of the surface charge and causing the surface potential to decay. hse.ru By measuring the rate of this potential decay (dV/dt), information about the charge carrier mobility can be extracted. hse.ru
A more common and related technique for directly measuring mobility is the Time-of-Flight (TOF) method. In a TOF experiment, a thin film of the polymer is sandwiched between two electrodes. A short pulse of light creates a sheet of charge carriers near one electrode, which then drift across the film under an applied electric field. The time it takes for these carriers to reach the opposite electrode (the transit time) is measured from the resulting photocurrent transient. The mobility (μ) is then calculated from this transit time. Studies on PVK thin films using TOF and the related MIS-CELIV (Metal-Insulator-Semiconductor Charge Extraction by Linearly Increasing Voltage) technique have determined hole mobilities in the range of 10⁻⁶ to 10⁻⁵ cm²/V·s. d-nb.info
Table 4: Representative Hole Mobility in Poly(N-vinylcarbazole) (PVK) Films Measured by techniques related to charge transport characterization.
| PVK Type | Measurement Technique | Hole Mobility (μ) (cm²/V·s) | Electric Field (V/cm) |
| Stereoregular (mm = 94%) | MIS-CELIV | 4.02 × 10⁻⁶ | N/A |
| Stereoregular (mm = 50%) | MIS-CELIV | ~8.4 x 10⁻⁷ | N/A |
| Doped with CdSe/ZnS QDs | TOF | ~10⁻⁷ - 10⁻⁵ | 10⁵ - 10⁶ |
| Unsubstituted PPV (for comparison) | TOF | ~10⁻⁵ | 10⁵ |
Transient Absorption Studies for Excited State Kinetics
Transient Absorption (TA) spectroscopy, also known as flash photolysis or pump-probe spectroscopy, is a powerful tool for studying the dynamics of short-lived excited states in molecules and materials. mdpi.com This technique allows researchers to track the formation and decay of species like singlet and triplet excitons, charge-transfer states, and radical ions on timescales ranging from femtoseconds to milliseconds. acs.orgmdpi.com
In a TA experiment, the sample is first excited by an ultrashort "pump" laser pulse. A second, weaker "probe" pulse, with a broad spectral range, is passed through the sample at a specific time delay after the pump pulse. By measuring the difference in the probe's absorption spectrum with and without the pump pulse, a transient absorption spectrum is generated. This spectrum reveals new absorption features from the excited states (excited-state absorption), as well as a decrease in absorption due to the depletion of the ground state (ground-state bleach). mdpi.com By varying the time delay between the pump and probe pulses, the evolution of these spectral features can be monitored, providing kinetic information about processes such as internal conversion, intersystem crossing, energy transfer, and exciplex formation. acs.org
Studies on PVK and other carbazole derivatives have used TA to elucidate complex photophysical pathways. For example, in blends of PVK with an electron-transporting material, femtosecond TA revealed an ultrafast intermolecular energy transfer with a time constant of ~1.32 ps. acs.org In the film state, the formation of a long-lived exciplex state with a lifetime of ~32.66 ns was observed. acs.org Nanosecond TA studies have been used to confirm energy transfer from the triplet state of PVK. acs.org In neat carbazole films, TA spectroscopy identified bimolecular singlet-singlet annihilation as a dominant decay process at high excitation densities. mdpi.com
Table 5: Representative Excited-State Kinetic Data for Carbazole and PVK Systems Determined by Transient Absorption and Time-Resolved Fluorescence Spectroscopy.
| System | Process | Species Involved | Time Constant / Rate / Lifetime |
| Carbazole (in solution) | Vibrational Cooling | S₁* → S₁ | 8 - 20 ps |
| Carbazole (in solution) | S₁ State Decay | S₁ | 13 - 15 ns |
| Carbazole (in solution) | T₁ State Decay | T₁ | Few microseconds (μs) |
| PVK / OXD Blend (solution) | Förster Resonance Energy Transfer | S₁ (PVK) → S₁ (OXD) | ~1.32 ps |
| PVK / OXD Blend (film) | Exciplex Emission | (PVK-OXD)* | ~32.66 ns |
| Neat Carbazole Film | Singlet-Singlet Annihilation | S₁ + S₁ | 1–2 × 10⁻⁸ cm³ s⁻¹ |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3,6-dibromo-9-vinylcarbazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sequential halogenation and alkylation. For example, bromination of carbazole at the 3,6-positions (using bromine or NBS in a halogenated solvent) followed by N-vinylation. A modified alkylation method involves using 1,4-dibromobutane with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C in toluene, achieving ~90% yield . Post-synthesis purification includes vacuum distillation and recrystallization from ethanol.
- Critical Parameters : Reaction temperature (45°C), catalyst loading (TBAB, 10 mol%), and solvent polarity (toluene) significantly impact yield. Excess dibromobutane ensures complete alkylation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines :
- PPE : Use non-permeable gloves (e.g., nitrile), safety goggles, and lab coats. Avoid skin/eye contact due to potential irritation .
- Ventilation : Employ local exhaust systems to minimize inhalation of dust or vapors.
- Storage : Keep away from oxidizers (e.g., CO₂, NOx) to prevent hazardous reactions .
Q. How can solubility challenges of carbazole derivatives like this compound be addressed for solution-based applications?
- Approach : Alkylation at the N-position (e.g., vinyl or octyl groups) enhances solubility in organic solvents like THF or chloroform. For instance, 3,6-dibromo-9-octylcarbazole shows improved solubility due to reduced crystallinity .
- Characterization : Solubility can be quantified via UV-Vis spectroscopy in varying solvent polarities or by monitoring recrystallization efficiency .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine position, N-substituents) affect the electronic properties of this compound?
- Analysis : Bromine at the 3,6-positions increases electron-withdrawing effects, lowering the HOMO level (-5.4 eV) compared to non-halogenated carbazoles. N-Vinyl groups introduce π-conjugation, enhancing charge transport in organic semiconductors .
- Experimental Validation : Use cyclic voltammetry (CV) to measure redox potentials and DFT calculations to correlate substituent effects with electronic structure .
Q. What crystallographic data support the planar geometry of this compound derivatives?
- Findings : Single-crystal X-ray studies of 3,6-dibromo-9-(4-chlorobenzyl)carbazole reveal a planar carbazole core (mean deviation: 0.028 Å) with a dihedral angle of 74.6° between the carbazole and benzene rings. C–Br bond lengths (1.883–1.905 Å) align with literature values .
- Method : Crystallize the compound in chloroform/ethanol (2:1) and refine data using programs like SHELX. Key metrics: , .
Q. How can contradictory data on reaction pathways for carbazole bromination be resolved?
- Case Study : Conflicting reports on regioselectivity (3,6- vs. 2,7-bromination) may arise from solvent polarity or brominating agent (Br₂ vs. NBS). For 3,6-dibromination, use DMF as a solvent to favor para-substitution via steric control .
- Resolution : Perform controlled experiments with NMR monitoring (e.g., , ) and compare with reference spectra of 2,7-dibromocarbazole (CAS 136630-39-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
